![molecular formula C21H28N2O5 B2818833 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 954077-90-8](/img/structure/B2818833.png)
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of similar compounds involves a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{1-[(furan-2-yl)methyl]piperidin-4-yl}methanol”, include a molecular weight of 195.26 g/mol and a physical form of oil .科学的研究の応用
Synthesis and Structural Study :
- A study by Gálvez et al. (1990) focused on the synthesis and structural analysis of related compounds, providing insights into their molecular structures through 1H-NMR and 13C-NMR methods (Gálvez et al., 1990).
Potential Antipsychotic Applications :
- Research by Raviña et al. (2000) explored compounds with structural similarities for their antipsychotic potential, showing specific affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Antimicrobial Properties :
- Patel (2020) investigated the antimicrobial activities of metal complexes containing similar furan ring structures, indicating potential applications in controlling bacterial growth (Patel, 2020).
Serotonin Receptor Antagonist Activity :
- Watanabe et al. (1993) synthesized compounds with a furan-piperidine structure that exhibited potent 5-HT2 antagonist activity, which could have implications for treatments involving serotonin receptors (Watanabe et al., 1993).
Glycine Transporter Inhibition :
- A study by Takahashi et al. (2014) described the discovery of phenoxymethylbenzamide derivatives, structurally related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide, as inhibitors of glycine transporter type-2, suggesting therapeutic potential in neuropathic pain (Takahashi et al., 2014).
Neuroinflammation Imaging :
- Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a similar structural framework. This could be significant for imaging reactive microglia and understanding neuroinflammation in various disorders (Horti et al., 2019).
Metabolite Identification in Pharmacokinetics :
- Research by Umehara et al. (2009) identified metabolites of a structurally related compound, highlighting the importance of understanding the metabolic pathways and transporter-mediated excretion in drug development (Umehara et al., 2009).
Impurity Identification in Pharmaceutical Compounds :
- Kancherla et al. (2018) identified impurities in bulk drug batches, demonstrating the need for thorough analytical techniques in ensuring drug quality and safety (Kancherla et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-25-18-11-16(12-19(26-2)20(18)27-3)21(24)22-13-15-6-8-23(9-7-15)14-17-5-4-10-28-17/h4-5,10-12,15H,6-9,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKUVVSZMZLAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。